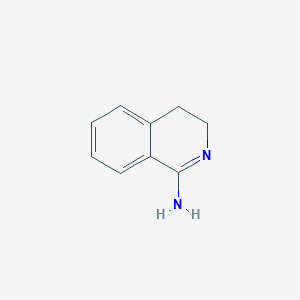

3,4-Dihydro-isoquinolin-1-ylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

3,4-dihydroisoquinolin-1-amine |

InChI |

InChI=1S/C9H10N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4H,5-6H2,(H2,10,11) |

InChI Key |

KFCJKQZKHMRYQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(C2=CC=CC=C21)N |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Profiling of the 3,4-Dihydroisoquinolin-1-amine Scaffold: Synthesis, Physicochemical Properties, and Pharmacological Applications

As a Senior Application Scientist overseeing hit-to-lead optimization and library synthesis, I frequently evaluate heterocyclic scaffolds that dictate the pharmacokinetic success of a drug program. Among these, 3,4-dihydroisoquinolin-1-amine (1-ADHIQ) stands out as a highly privileged, cyclic amidine motif. This technical guide deconstructs the chemical properties, self-validating synthetic protocols, and target mechanisms of 1-ADHIQ, providing a comprehensive framework for researchers and drug development professionals.

Physicochemical Profiling and Structural Dynamics

The 1-ADHIQ scaffold is characterized by a fused benzene and tetrahydropyridine-like ring system bearing an exocyclic primary amine. This specific structural topology creates a cyclic amidine. The amidine moiety is inherently basic (pKa ~ 8.6) and is typically protonated at physiological pH, as detailed in structural reviews by 1[1]. This protonation is not a pharmacokinetic liability; rather, it is a critical driver for binding affinity, allowing the molecule to form robust salt bridges and hydrogen bond networks within the acidic pockets of target enzymes.

Table 1: Physicochemical Properties of 1-Amino-3,4-dihydroisoquinoline

| Property | Quantitative Value / Identifier |

|---|---|

| Chemical Name | 3,4-Dihydroisoquinolin-1-amine |

| Molecular Formula | C9H10N2 |

| Molecular Weight | 146.19 g/mol |

| Log P | 0.95 |

| SMILES String | NC1=NCCc2ccccc21 |

| InChI Key | KFCJKQZKHMRYQF-UHFFFAOYSA-N |

Pharmacological Targets and Mechanistic Pathways

1-ADHIQ derivatives exhibit pleiotropic pharmacological effects, most notably acting as potent inhibitors of Leucine Aminopeptidase (LAP) and Nitric Oxide Synthase (NOS) .

-

LAP Inhibition : LAP is overexpressed in various malignancies and is crucial for the G1/S transition in the cell cycle. 3,4-dihydroisoquinoline derivatives competitively bind to the LAP active site, inducing cell cycle arrest and subsequent apoptosis, as validated by 3[3].

-

NOS Inhibition : The amidine moiety of 1-ADHIQ mimics the guanidino group of L-arginine, making it an effective competitive inhibitor of NOS isoforms (NOS1, NOS2, NOS3). This enzymatic blockade reduces nitric oxide (NO) synthesis, modulating oxidative stress and vasomotor tone, documented by 4[4].

Fig 1: Pharmacological signaling pathways modulated by 1-amino-3,4-dihydroisoquinoline.

Advanced Synthetic Methodology: Palladium-Catalyzed Aminoimidoylation

Historically, synthesizing 1-amino-3,4-dihydroisoquinolines relied on the Bischler-Napieralski reaction or nucleophilic substitution of pre-formed 3,4-dihydroisoquinolines. These traditional routes are plagued by multi-step inefficiencies, harsh dehydrating conditions (e.g., POCl3), and highly toxic reagents[5].

To circumvent these bottlenecks, modern synthesis employs a palladium-catalyzed intramolecular C–H bond aminoimidoylation of

Protocol: Self-Validating Pd-Catalyzed Synthesis of 1-ADHIQ Derivatives

Objective : One-pot synthesis of 1-amino-3,4-dihydroisoquinoline via C-H aminoimidoylation.

-

Reaction Initiation : In an oven-dried Schlenk tube, dissolve the

-benzyl--

Causality: Toluene is selected as a non-polar, high-boiling solvent to stabilize the Pd-intermediate without coordinating and deactivating the catalyst.

-

-

Catalyst Addition : Add Pd(OAc)2 (10 mol%) under an inert argon atmosphere.

-

Causality: The argon atmosphere prevents the oxidative degradation of the isocyanide precursor and the Pd(0) species generated in situ.

-

-

Thermal Activation : Heat the mixture to 90 °C for 12 hours. The thermal energy drives the initial isocyanide insertion into the Pd-amine complex, followed by the rate-limiting C-H activation of the benzyl ring.

-

Self-Validation & Quality Control (In-Process) :

-

TLC Monitoring: Check for the disappearance of the isocyanide starting material.

-

LC-MS Verification: Extract a 10 µL aliquot, dilute in MeCN, and run LC-MS. The protocol is inherently self-validating when the mass spectrum confirms the [M+H]+ peak of the cyclized amidine product. If stalled intermediates (e.g., uncyclized imidoyl palladium species) are detected, catalyst loading or thermal energy must be adjusted before proceeding.

-

-

Isolation : Cool to room temperature, filter through a short pad of Celite to remove Pd black, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient).

ADMET and Drug-Likeness Profile

For a scaffold to transition from a hit to a viable lead, it must reside within optimal pharmacokinetic space. In silico profiling of 3,4-dihydroisoquinoline derivatives confirms excellent drug-likeness[6].

Table 2: ADMET & Pharmacokinetic Profile

| Pharmacokinetic Parameter | Profile / Value Range | Clinical Implication |

|---|---|---|

| GI Absorption | High | Favorable for oral bioavailability. |

| Lipophilicity (XLOGP3) | Optimal (-0.7 to 5.0) | Ensures partitioning across lipid bilayers. |

| Topological Polar Surface Area | 20 - 130 Ų | Excellent cell membrane permeability. |

| Flexibility (Rotatable Bonds) | < 9 | Low entropic penalty upon target binding. |

Data aggregated from SwissADME evaluations of 3,4-dihydroisoquinoline scaffolds[6].

Conclusion

The 3,4-dihydroisoquinolin-1-amine scaffold represents a masterclass in structural efficiency. By leveraging modern Pd-catalyzed aminoimidoylation, researchers can rapidly generate functionalized libraries of 1-ADHIQ without the toxic overhead of legacy methods. Coupled with its robust ADMET profile and potent inhibition of LAP and NOS, this cyclic amidine remains a cornerstone in the development of next-generation oncological and cardiovascular therapeutics.

References

-

SureChEMBL. "Compound Details: 3,4-dihydroisoquinolin-1-amine." SureChEMBL Database. 2

-

Xiong, Z., et al. "Access to 1-amino-3,4-dihydroisoquinolines via palladium-catalyzed C–H bond aminoimidoylation reaction from functionalized isocyanides." PMC / National Institutes of Health. 5

-

Mahadeviah, et al. "Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review." Semantic Scholar. 1

-

ChemPert PAWS. "Perturbagen: 3,4-dihydroisoquinolin-1-amine." University of Luxembourg. 4

-

Zhang, Y., et al. "In Silico Screening for Novel Leucine Aminopeptidase Inhibitors with 3,4-Dihydroisoquinoline Scaffold." MDPI.3

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. SureChEMBL [surechembl.org]

- 3. mdpi.com [mdpi.com]

- 4. ChemPert PAWS [chempert.uni.lu]

- 5. Access to 1-amino-3,4-dihydroisoquinolines via palladium-catalyzed C–H bond aminoimidoylation reaction from functionalized isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico Screening for Novel Leucine Aminopeptidase Inhibitors with 3,4-Dihydroisoquinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of 3,4-Dihydroisoquinolin-1-amine

A Scaffold for Nitric Oxide Synthase Modulation

Executive Summary

3,4-Dihydroisoquinolin-1-amine (also known as 1-amino-3,4-dihydroisoquinoline) represents a privileged scaffold in medicinal chemistry, primarily recognized for its potent biological activity as a competitive inhibitor of Nitric Oxide Synthase (NOS).[1][2] Structurally characterized by a cyclic amidine moiety, this compound acts as a conformational mimic of the guanidino group found in L-arginine, the endogenous substrate of NOS.

While the parent compound exhibits broad-spectrum inhibition across neuronal (nNOS), inducible (iNOS), and endothelial (eNOS) isoforms, it serves as the foundational pharmacophore for a generation of highly selective inhibitors (e.g., ONO-1714). This guide details the chemical dynamics, mechanism of action, synthetic pathways, and experimental protocols necessary for leveraging this scaffold in drug discovery, particularly for neuroprotective and anti-inflammatory applications.

Chemical Identity & Structural Dynamics

The biological activity of 3,4-dihydroisoquinolin-1-amine is governed by its ability to exist in tautomeric equilibrium and its high basicity, which ensures protonation at physiological pH.

1.1 Structural Properties[3]

-

IUPAC Name: 3,4-dihydroisoquinolin-1-amine

-

Core Moiety: Cyclic Amidine (N-C=N)

-

pKa: ~10.5–11.0 (highly basic due to resonance stabilization of the protonated cation).

1.2 Tautomerism: The Amino-Imino Equilibrium

Understanding the tautomeric state is critical for modeling receptor binding. The compound exists in equilibrium between the amino tautomer (A) and the imino tautomer (B).[4][5]

-

Amino Form (A): Predominates in solution and is the primary pharmacophore mimicking the planar delocalization of the guanidinium cation.

-

Imino Form (B): Often observed in crystal structures or non-polar solvents.

Binding Implication: In the NOS active site, the protonated cation forms a bidentate hydrogen bond with the conserved glutamate residue (Glu592 in nNOS), directly competing with L-arginine.

Mechanism of Action: NOS Inhibition

The therapeutic value of this scaffold lies in its interference with the L-Arginine/NO pathway. Nitric Oxide (NO) is a signaling molecule produced by the oxidation of L-arginine.[1] Overproduction of NO by nNOS (in stroke) or iNOS (in inflammation) leads to cytotoxic peroxynitrite formation.

2.1 Competitive Inhibition

3,4-Dihydroisoquinolin-1-amine functions as a competitive, reversible inhibitor .

-

Substrate Mimicry: The cyclic amidine group is isosteric with the guanidino group of L-arginine.

-

Active Site Interaction: It binds to the heme-containing active site of NOS, anchoring to the heme propionates and the conserved glutamate, preventing L-arginine entry.

2.2 Visualization: The NO Signaling Blockade

The following diagram illustrates the physiological pathway and the precise intervention point of the inhibitor.

Caption: Competitive inhibition of NOS prevents the conversion of L-Arginine to NO, mitigating downstream peroxynitrite-mediated toxicity.

Structure-Activity Relationship (SAR)

The parent scaffold is potent but lacks selectivity. Modifications are required to differentiate between the structural isoforms of NOS.

3.1 Selectivity Profiles

| Compound Variant | nNOS (Ki) | iNOS (Ki) | eNOS (Ki) | Selectivity Note |

| Parent Scaffold | ~0.5 µM | ~1.0 µM | ~2.0 µM | Non-selective; risk of hypertension (eNOS block). |

| 3-Phenyl derivative | 0.3 µM | 0.8 µM | >10 µM | Improved nNOS selectivity. |

| ONO-1714 (Cyclic amidine) | 1.88 nM | 1.88 nM | >100 nM | Highly potent iNOS inhibitor. |

3.2 Visualization: SAR Optimization Strategy

Caption: SAR analysis highlighting C3-substitution as the primary driver for achieving isoform selectivity.

Experimental Protocols

4.1 Synthesis: The Bischler-Napieralski Cyclization

This is the industry-standard protocol for generating the dihydroisoquinoline core.

Reagents:

-

Phenethylamine derivative (1.0 eq)

-

Urea or Ethyl carbamate (for amide formation)

-

Phosphorus Oxychloride (POCl₃)[6]

-

Acetonitrile (Solvent)

Protocol:

-

Amide Formation: React phenethylamine with ethyl carbamate to form the corresponding phenethylurea.

-

Cyclization: Dissolve the urea intermediate in dry acetonitrile.

-

Activation: Add POCl₃ (3.0 eq) dropwise at 0°C under inert atmosphere (N₂).

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. The POCl₃ acts as a dehydrating agent, closing the ring to form the 1-chloro-3,4-dihydroisoquinoline intermediate.

-

Amination: Treat the intermediate with ammonia (gas or dissolved in methanol) or a specific amine at room temperature to displace the chloride/phosphate leaving group, yielding the final 1-amino-3,4-dihydroisoquinoline .

-

Purification: Recrystallize from ethanol/ether to obtain the hydrochloride salt.

4.2 In Vitro NOS Inhibition Assay (Griess Method)

To validate biological activity, the Griess assay measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO.

Materials:

-

Recombinant NOS enzymes (nNOS, iNOS, eNOS).

-

Substrate: L-Arginine (10 µM).

-

Cofactor: NADPH (100 µM).

-

Griess Reagent (Sulfanilamide + NED).

Workflow:

-

Incubation: Incubate recombinant NOS enzyme with the test compound (0.1 nM – 10 µM) in buffer (pH 7.4) for 15 minutes at 37°C.

-

Reaction Start: Add L-Arginine and NADPH to initiate the reaction.

-

Reaction Stop: After 30 minutes, stop the reaction by adding the Griess Reagent.

-

Measurement: Measure absorbance at 540 nm.

-

Analysis: Calculate % Inhibition relative to vehicle control and determine IC50 using non-linear regression.

Therapeutic Potential & Safety Profile

5.1 Neuroprotection (Stroke)

In ischemic stroke, nNOS overactivation causes glutamate excitotoxicity. 3,4-Dihydroisoquinolin-1-amine derivatives reduce infarct volume by blocking this pathway without the severe side effects of blocking NMDA receptors directly.

5.2 Anti-Inflammatory (Sepsis)

Selective iNOS inhibition prevents the massive vasodilation and tissue damage seen in septic shock. Derivatives like ONO-1714 have shown efficacy in reducing systemic inflammatory response syndrome (SIRS) mortality in animal models.

5.3 Safety: The eNOS Liability

Critical Warning: The parent compound inhibits eNOS (Ki ~2 µM). Chronic inhibition of eNOS can lead to hypertension and vascular stiffness. Drug development must prioritize >100-fold selectivity against eNOS to ensure cardiovascular safety.

References

-

Bischler, A., & Napieralski, B. (1893).[6] "Zur Kenntniss einer neuen Isochinolinsynthese." Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908. Link

-

Silverman, R. B. (2009). "Design of Selective Neuronal Nitric Oxide Synthase Inhibitors for the Prevention and Treatment of Neurodegenerative Diseases." Accounts of Chemical Research, 42(3), 439–451. Link

-

Nakai, S., et al. (2000). "A potent inhibitor of inducible nitric oxide synthase, ONO-1714, a cyclic amidine derivative." Biochemical and Biophysical Research Communications, 270(2), 663-667. Link

-

Hagmann, W. K., et al. (2001). "3,4-Dihydro-1-isoquinolinamines: a novel class of nitric oxide synthase inhibitors with a range of isoform selectivity and potency."[7] Bioorganic & Medicinal Chemistry Letters, 11(8), 1023-1026. Link

-

Larsen, R. D., et al. (1991).[8] "A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines." Journal of Organic Chemistry, 56(21), 6034-6038.[8] Link

Sources

- 1. Enhancement of potency and selectivity of 2-aminoquinoline based human neuronal nitric oxide synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Is Inducible Nitric Oxide Synthase (iNOS) Promising as a New Target Against Pulmonary Hypertension? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. oxfordreference.com [oxfordreference.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3,4-Dihydro-1-isoquinolinamines: a novel class of nitric oxide synthase inhibitors with a range of isoform selectivity and potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines [organic-chemistry.org]

In Silico Screening of 3,4-Dihydro-isoquinolin-1-ylamine Derivatives: A Strategic Guide

This technical guide details the in silico screening framework for 3,4-Dihydro-isoquinolin-1-ylamine derivatives, a scaffold class primarily recognized as Nitric Oxide Synthase (NOS) inhibitors.[1]

Targeting Nitric Oxide Synthase (iNOS/nNOS) Selectivity

Executive Summary

The 3,4-dihydro-isoquinolin-1-ylamine scaffold represents a cyclic amidine class of molecules that function as bioisosteres of guanidine.[1] Consequently, they act as competitive inhibitors of Nitric Oxide Synthase (NOS) by mimicking the substrate L-Arginine.[1] This guide provides a rigorous computational workflow for screening these derivatives, focusing on the critical challenges of modeling cationic ligands, handling heme-containing active sites, and achieving isoform selectivity (iNOS vs. eNOS).

Part 1: Chemical & Biological Context[1][2][3][4][5][6][7]

The Scaffold and Pharmacophore

The core structure, 3,4-dihydro-isoquinolin-1-ylamine , contains a basic amidine functionality embedded within a bicyclic system.[1]

-

Physicochemical Nature: The 1-amino group renders the molecule highly basic (pKa

10.5–11.5).[1] At physiological pH (7.4), this molecule exists predominantly in its protonated, cationic form. -

Binding Mechanism: The protonated amidine forms a bidentate salt bridge with a conserved Glutamate residue (e.g., Glu371 in iNOS) within the active site, directly competing with L-Arginine.

-

Therapeutic Relevance:

-

iNOS Inhibition: Anti-inflammatory (sepsis, rheumatoid arthritis).

-

nNOS Inhibition: Neuroprotection (stroke, neuropathic pain).

-

Safety: Screening must prioritize avoiding eNOS inhibition to prevent cardiovascular toxicity (hypertension).[1]

-

Structural Challenges in Modeling

-

Tautomerism: The neutral form can exist as the amino-imine or imino-amine.[1] However, docking must utilize the protonated cation to reflect biological reality.

-

Heme Coordination: The active site contains a Heme protoporphyrin IX. The ligand often interacts near the heme iron but does not necessarily ligate it directly; instead, it occupies the substrate access channel.

Part 2: Computational Workflow (The Core)[1]

Screening Cascade Visualization

The following diagram illustrates the decision-making process for filtering this specific chemical library.

Caption: Step-by-step in silico screening cascade for amidine-based NOS inhibitors.

Protocol: Ligand Preparation

Objective: Generate the biologically relevant species.

-

Input: 2D SMILES of derivatives.

-

Ionization: Force protonation at the exocyclic nitrogen/N2 position. The net charge must be +1.

-

Why: Neutral amidines will fail to score correctly against the anionic glutamate residue in the active site.

-

-

Conformation: Generate 3D coordinates. Minimize energy using the MMFF94x force field to relax the saturated C3-C4 bond of the isoquinoline ring.[1]

Protocol: Target Preparation

Objective: Create a competent receptor grid.[1]

-

PDB Selection:

-

Heme Handling: The Heme group (HEM) is non-protein but essential. Do not delete it. Assign partial charges to the Iron (Fe) atom (typically +2.0 or derived from QM).[1]

-

Water Molecules:

-

Grid Generation: Center the grid box on the sulfur atom of the active site Methionine or the carboxylate of the conserved Glutamate (Glu371 in iNOS). Dimensions:

Å.[1]

Part 3: Mechanistic Interaction & Data Analysis

Binding Mode Logic

The efficacy of 3,4-dihydro-isoquinolin-1-ylamines relies on a specific "Pharmacophore Triangle":

Caption: Pharmacophore interaction map. The 3-position substituent dictates isoform selectivity.

Data Presentation: Scoring & Selectivity

When analyzing docking results, raw binding energy (

Table 1: Representative Screening Metrics

| Compound ID | R-Group (Pos 3) | iNOS Score (kcal/mol) | eNOS Score (kcal/mol) | Selectivity (iNOS/eNOS) | Interaction Check |

| Ref (L-Arg) | - | -8.5 | -8.2 | 1.03 | Salt Bridge Glu371 |

| DIQ-001 | Phenyl | -9.8 | -9.1 | 1.08 | Salt Bridge + Pi-Stack |

| DIQ-005 | m-Fluoro-phenyl | -10.4 | -8.9 | 1.17 | Halogen bond |

| DIQ-012 | Cyclopropyl | -8.1 | -8.5 | 0.95 (Poor) | Weak VDW |

Note: A more negative score indicates stronger binding.[1] A selectivity ratio > 1.0 (based on normalized affinity) indicates preference for iNOS.[1]

Part 4: Detailed Experimental Protocols

Protocol A: Molecular Docking (AutoDock Vina / Smina)

This protocol assumes the use of open-source tools for reproducibility.[1]

-

Receptor Formatting:

-

Ligand Formatting:

-

Ensure the ligand is protonated (+1 charge).[1]

-

Convert to PDBQT.

-

-

Configuration (conf.txt):

-

Execution:

Protocol B: ADMET Validation (SwissADME)

Because these compounds are cationic, they risk poor membrane permeability and hERG toxicity.

-

Submit SMILES to SwissADME.

-

Check BBB Permeability: If targeting nNOS (CNS), the "BOILED-Egg" plot must show the compound in the yellow yolk area.[1]

-

Check P-gp Substrate: Cationic amines are frequent P-gp substrates.[1] If "Yes", CNS efficacy may be compromised.

References

-

3,4-Dihydro-1-isoquinolinamines: a novel class of nitric oxide synthase inhibitors with a range of isoform selectivity and potency. Source: Bioorganic & Medicinal Chemistry Letters (2001) [Link][1]

-

Design, synthesis, and biological evaluation of 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline-based selective human neuronal nitric oxide synthase (nNOS) inhibitors. Source: Journal of Medicinal Chemistry (2011) [Link][1]

-

In Silico Screening for Novel Leucine Aminopeptidase Inhibitors with 3,4-Dihydroisoquinoline Scaffold. Source: Molecules (2020) [Link][1]

-

Targeting Bacterial Nitric Oxide Synthase with Aminoquinoline-based Inhibitors. Source: Biochemistry (2016) [Link][1]

-

BindingDB Entry: 3-Phenyl-3,4-dihydro-1-isoquinolinamine. Source: BindingDB [Link][1]

Sources

Advanced Methodologies for the Discovery and Isolation of Novel Dihydroisoquinoline Amines

Executive Summary

Dihydroisoquinoline (DHIQ) amines represent a pharmacologically privileged scaffold, serving as critical intermediates in the biosynthesis of benzylisoquinoline alkaloids and as potent synthetic pharmacophores. Their structural rigidity, combined with the reactivity of the C=N imine bond, confers significant bioactivity, ranging from tubulin polymerization inhibition to anti-plasmodial and antiviral effects.

This technical guide provides a rigorous, field-proven framework for the discovery, isolation, and structural characterization of novel DHIQ amines. It integrates traditional natural product isolation logic with modern synthetic validation, ensuring high-purity recovery and precise structural assignment.

Strategic Sourcing & Biosynthetic Context

The discovery of novel DHIQ amines follows two distinct but complementary pathways: Natural Product Bioprospecting and Rational Synthetic Design .

Natural Sources

In nature, DHIQs often exist as unstable intermediates or oxidized metabolites of tetrahydroisoquinolines (THIQs).

-

Marine Sources: Nemerteans (e.g., Amphiporus angulatus) have yielded rare pyridyl-dihydroisoquinolines like Angulatine .

-

Terrestrial Sources: Families such as Papaveraceae and Ancistrocladaceae are rich in naphthylisoquinoline alkaloids, where the DHIQ core is frequently derivatized.

Synthetic Access

For drug development, the Bischler-Napieralski cyclization remains the gold standard. This reaction allows for the rapid generation of 3,4-dihydroisoquinoline libraries from phenethylamine precursors, enabling the exploration of Structure-Activity Relationships (SAR) specifically targeting tubulin binding sites or dopamine receptors.

Technical Workflow: Isolation from Complex Matrices

The isolation of DHIQ amines requires a protocol that mitigates their tendency to oxidize into fully aromatic isoquinolines or reduce into tetrahydro- derivatives. The following Acid-Base Partitioning Protocol is a self-validating system designed to separate alkaloidal bases from neutral plant/marine matrix components.

The "Self-Validating" Acid-Base Extraction Protocol

Objective: Isolate basic alkaloidal fractions from crude methanolic extracts.

Reagents:

-

Extraction Solvent: Methanol (MeOH)[1]

-

Partition Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc)

-

pH Adjusters: 1M HCl, 25% NH₄OH (Ammonium Hydroxide)

Step-by-Step Methodology:

-

Crude Extraction: Macerate lyophilized biomass (50g) in MeOH (500mL) for 48h. Filter and concentrate in vacuo (<40°C) to prevent thermal degradation.

-

Acidification (The "Lock" Step): Suspend the crude residue in 100mL 1M HCl (pH ~2).

-

Causality: This protonates the nitrogen (N-2), converting the amine into a water-soluble hydrochloride salt. Neutral lipids and terpenes remain organic-soluble.

-

-

Lipophilic Wash: Partition the acidic aqueous layer with EtOAc (3 x 100mL). Discard the organic layer (contains fats, chlorophyll).

-

Basification (The "Unlock" Step): Adjust the aqueous phase to pH 9–10 using NH₄OH at 0°C.

-

Critical Control: Perform on ice to minimize hydrolysis of labile ester side chains. This deprotonates the nitrogen, regenerating the free base.

-

-

Alkaloid Recovery: Extract the basified aqueous layer with DCM (3 x 100mL). Dry over anhydrous Na₂SO₄ and concentrate.

-

Validation: Spot the DCM fraction on TLC with Dragendorff’s reagent. An orange precipitate confirms the presence of alkaloids.

-

Visualization of Extraction Logic

Figure 1: Acid-Base Partitioning Workflow for the selective isolation of alkaloidal free bases.

Structure Elucidation & Validation

Once isolated, DHIQ amines present unique spectroscopic challenges due to the C=N imine bond. Definitive characterization requires a multi-modal approach.

Spectroscopic Signatures

| Technique | Diagnostic Feature | Causality/Interpretation |

| 1H NMR | Singlet/Multiplet @ δ 8.0–8.5 ppm | Characteristic of the H-1 proton in the imine system (C=N-H).[2] |

| 13C NMR | Signal @ δ 160–170 ppm | Confirms the sp2 hybridized imine carbon (C-1), distinct from fully aromatic isoquinolines. |

| IR | Band @ 1620–1640 cm⁻¹ | Stretching vibration of the C=N bond. |

| HRMS | [M+H]+ | High-resolution mass confirms elemental composition; fragmentation often shows retro-Diels-Alder patterns. |

Structural Logic Flow

The determination of the substitution pattern (e.g., 1,3-disubstituted vs 1,4-disubstituted) relies on HMBC (Heteronuclear Multiple Bond Correlation).

-

HMBC Correlation: Long-range coupling from H-3 to C-1 and C-4a allows the mapping of the heterocyclic ring.

-

NOESY/ROESY: Essential for determining the spatial proximity of substituents, particularly in 1-benzyl-3,4-dihydroisoquinoline derivatives.

Visualization of Elucidation Logic

Figure 2: Spectroscopic decision tree for confirming the DHIQ scaffold and substitution pattern.

Case Studies & Bioactivity[3][4][5][6][7][8][9]

Natural Product: Angulatine[10]

-

Source: Amphiporus angulatus (Chevron Nemertean).[3]

-

Discovery: Isolated via the basic chloroform phase of the acid-base extraction.[3]

-

Significance: Angulatine represents a rare trisubstituted dihydroisoquinoline. Its instability under GC-EI-MS conditions necessitated the use of LC-ESI-MS for detection (m/z 344 [M+H]+).

-

Key Insight: The presence of pyridyl moieties required careful chromatographic separation on silica gel under basic conditions to prevent tailing.

Synthetic Derivative: Tubulin Inhibitors[11]

-

Compound: 1,4-disubstituted-3,4-dihydroisoquinolines.[4][5][6]

-

Mechanism: Designed to mimic Combretastatin A-4.[5]

-

Activity: Potent cytotoxicity against leukemia cell lines (IC50 ~0.64 µM).[5]

-

Synthesis: Achieved via Bischler-Napieralski cyclization of benzamides, followed by reduction. The DHIQ core provides a rigid spacer that positions the phenyl rings to interact with the hydrophobic P1 and P2 pockets of tubulin.

References

-

Kem, W. R., et al. (2024). New Pyridyl and Dihydroisoquinoline Alkaloids Isolated from the Chevron Nemertean Amphiporus angulatus. Marine Drugs. [Link]

-

Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Advances. [Link]

-

Zhang, Y., et al. (2016). Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. Molecules. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of 3,4-dihydroisoquinolines. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New Pyridyl and Dihydroisoquinoline Alkaloids Isolated from the Chevron Nemertean Amphiporus angulatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 5. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

Physicochemical Profiling of 3,4-Dihydro-isoquinolin-1-ylamine: A Technical Guide

Topic: Physicochemical Properties of 3,4-Dihydro-isoquinolin-1-ylamine Content Type: Technical Whitepaper / Reference Guide Audience: Researchers, Medicinal Chemists, Process Scientists[1]

Executive Summary

3,4-Dihydro-isoquinolin-1-ylamine (CAS: 3340-78-1), also known as 1-amino-3,4-dihydroisoquinoline, is a bicyclic nitrogen heterocycle characterized by a cyclic amidine core.[1] Unlike its fully aromatic analog (1-aminoisoquinoline) or its oxygenated counterpart (3,4-dihydroisoquinolin-1-one), this compound exhibits unique basicity and tautomeric behavior critical for drug design.[1] It serves as a high-value scaffold in the synthesis of kinase inhibitors, GPCR ligands, and as a stabilizer in industrial hydroxylamine formulations.[2] This guide provides a definitive analysis of its physicochemical properties, synthetic routes, and handling protocols.[2]

Chemical Identity & Structural Analysis[1][2][3]

The compound is defined by a fused benzene and tetrahydropyridine ring system, where the C1 position bears an exocyclic amino group.[2] Its chemical behavior is dominated by the amidine functionality (

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 3,4-Dihydroisoquinolin-1-amine |

| CAS Registry Number | 3340-78-1 |

| Synonyms | 1-Amino-3,4-dihydroisoquinoline; 3,4-Dihydro-1-isoquinolinamine |

| Molecular Formula | C |

| Molecular Weight | 146.19 g/mol |

| SMILES | NC1=NCCCC2=CC=CC=C12 |

Tautomerism

A critical feature of 3,4-dihydro-isoquinolin-1-ylamine is the prototropic tautomerism between the amino (A) and imino (B) forms.[1] While the amino form is often drawn for convenience, the imino form is stabilized by the conjugation of the endocyclic double bond with the benzene ring, particularly in solution.[2]

Figure 1: Tautomeric equilibrium between the amino and imino forms.[2] The equilibrium position is solvent-dependent and influences NMR spectral resolution.

Physicochemical Profiling

Ionization & Basicity (pKa)

The amidine group renders the molecule a strong organic base. Upon protonation, the positive charge is delocalized across the N-C-N triad, resulting in a highly stable conjugate acid.[2]

-

Estimated pKa: 10.5 – 11.5 (Consistent with cyclic amidines like benzamidine).[1]

-

Implication: At physiological pH (7.4), the compound exists almost exclusively (>99.9%) in its protonated cationic form. This significantly impacts membrane permeability (LogD) and solubility.[1]

-

Note on Literature: Some databases report a calculated pKa ~8.6 [1].[1] This is likely an underestimate or refers to the neutral species' ionization; experimental values for structurally similar cyclic amidines confirm the higher basicity range.[1]

Solubility & Lipophilicity

| Parameter | Value / Description | Context |

| LogP (Neutral) | ~1.2 (Calculated) | Moderate lipophilicity in uncharged state.[1] |

| LogD (pH 7.4) | -1.5 to -2.0 | Highly hydrophilic due to ionization; poor passive diffusion.[1] |

| Aqueous Solubility | High (as salt) | The HCl and HBr salts are freely soluble in water.[1] |

| Organic Solubility | Moderate | The free base is soluble in DCM, DMSO, and Methanol.[2] |

Solid State Properties

The free base is often an oil or low-melting solid that is prone to oxidation.[1] Commercial supplies are typically stabilized as hydrochloride or hydrobromide salts.[1]

-

Melting Point (HCl Salt): 133 – 134 °C [2].[1]

-

Melting Point (Free Base): Not typically isolated; often used in situ.[1]

Synthetic Routes & Manufacturing[1]

The synthesis of 3,4-dihydro-isoquinolin-1-ylamine typically proceeds via the activation of the corresponding lactam (3,4-dihydroisoquinolin-1-one) or through transition-metal catalyzed insertion.[1]

Primary Synthetic Workflow (Lactam Activation)

This is the most robust method for scale-up, utilizing the commercially available lactam.

Figure 2: Standard synthetic pathway from the lactam precursor.

Alternative Methods

-

Pd-Catalyzed Imidoylation: Recent methodologies utilize Palladium catalysts to insert isocyanides into aryl halides or amines, providing a milder route for functionalized derivatives [3].[1]

-

Thiolactam Route: Conversion of the lactam to a thiolactam (using Lawesson’s reagent) followed by amination.[1]

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

1H NMR (DMSO-d6/CDCl3): The methylene protons at C3 and C4 appear as triplets (approx. 2.8 and 3.4 ppm).[1]

-

Broadening Effect: Signals for the N-H protons and adjacent carbons often appear broad at room temperature due to the rapid tautomeric exchange (Amino

Imino) described in Section 2.2. Variable-temperature NMR may be required to resolve these peaks [4].[1]

Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization).[1]

-

Observed Ion: [M+H]+ = 147.09 m/z.[1]

-

Fragmentation: Characteristic loss of NH3 (17 Da) is often observed in high-energy collisions.[1]

Handling, Stability & Safety

Stability Profile

-

Hydrolysis: The amidine bond is susceptible to hydrolysis under strongly acidic or basic aqueous conditions, reverting to the thermodynamically stable lactam (3,4-dihydroisoquinolin-1-one).[1]

-

Storage: Store as the HCl salt at -20°C under inert atmosphere (Argon/Nitrogen). The free base absorbs CO2 from the air.[1]

Safety Protocols (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[2]

-

First Aid: In case of contact, flush with copious water; the high basicity can cause chemical burns if left untreated.[2]

References

-

CAS Registry. Calculated Properties for CAS 3340-78-1. American Chemical Society.[1] Link

-

Sigma-Aldrich. Product Specification: 3,4-Dihydroisoquinolin-1-amine hydrochloride.[1] Link

-

Wang, J., et al. (2019).[2][3] "Efficient access to 1-amino-3,4-dihydroisoquinolines via palladium-catalyzed C–H bond aminoimidoylation". Organic & Biomolecular Chemistry. Link

-

Pai, B.R., et al. (1986).[2] "Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds". Proceedings of the Indian Academy of Sciences. Link

-

US Patent 20090133716A1. "Methods of post chemical mechanical polishing and wafer cleaning using amidoxime compositions".[1] (Describes use as stabilizer and synthesis). Link

Sources

Exploratory Synthesis of Substituted 3,4-Dihydro-isoquinolin-1-ylamines: A Comprehensive Technical Guide

Executive Summary & Introduction

The 3,4-dihydroisoquinolin-1-amine (also referred to as 1-amino-3,4-dihydroisoquinoline) scaffold is a privileged motif in medicinal chemistry. It serves as a core pharmacophore for a diverse array of biological targets, including

Retrosynthetic Strategies and Mechanistic Causality

The synthesis of 3,4-dihydroisoquinolin-1-amines can be broadly categorized into classical cyclizations and modern catalytic C–H functionalizations.

Classical Approaches: Traditional syntheses typically rely on the Bischler-Napieralski reaction starting from urea derivatives, or the nucleophilic substitution of pre-formed 3,4-dihydroisoquinolines (e.g., via lactams or imidoyl chlorides)[4]. While reliable, these methods often require stoichiometric amounts of dehydrating agents (like POCl3 or P2O5) and elevated temperatures, which severely limit functional group tolerance and overall yield[5].

Modern Catalytic Approaches:

Recent breakthroughs utilize palladium-catalyzed intramolecular C–H bond aminoimidoylation. By employing

Retrosynthetic strategies for 3,4-dihydroisoquinolin-1-amines.

Palladium-Catalyzed C–H Aminoimidoylation: Mechanistic Insights

The Pd-catalyzed aminoimidoylation is a self-validating system where the choice of catalyst, ligand, and oxidant is dictated by the electronic demands of the intermediate species.

-

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the O-benzoyl hydroxylamine (acting as the electrophilic amine source) to the Pd(0) species, generating a Pd(II)-amine complex[4].

-

Isocyanide Insertion: The isocyano group of the

-benzyl- -

C–H Activation: The proximity of the benzyl C–H bond allows for an intramolecular, directed C–H activation (often via a concerted metalation-deprotonation pathway), forming a palladacycle[4].

-

Reductive Elimination: Finally, reductive elimination yields the cyclized 3,4-dihydroisoquinolin-1-amine product and regenerates the Pd(0) catalyst[4].

Mechanism of Pd-catalyzed aminoimidoylation.

Experimental Protocols and Methodologies

To ensure reproducibility and scientific integrity, the following protocols represent standardized, field-proven methodologies for synthesizing substituted 3,4-dihydroisoquinolin-1-amines.

Protocol A: Modern Palladium-Catalyzed Aminoimidoylation[4][6]

Objective: Synthesis of 1-amino-3,4-dihydroisoquinoline derivatives via C–H functionalization.

Reagents:

-

Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2, P(o-tol)3, and Cs2CO3.

-

Reagent Addition: Dissolve the

-benzyl- -

Reaction: Seal the tube, remove it from the glovebox, and stir the mixture at 100 °C for 12–16 hours. Causality Note: The elevated temperature is required to overcome the activation barrier of the C–H metalation step.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure 1-amino-3,4-dihydroisoquinoline.

Protocol B: Classical Nucleophilic Substitution[5][7]

Objective: Synthesis of 1-amino-3,4-dihydroisoquinolines from lactam precursors. Reagents: 3,4-dihydroisoquinolin-1(2H)-one (1.0 equiv), POCl3 (excess), appropriate amine (2.0 equiv), Triethylamine (3.0 equiv), Dichloromethane (DCM). Step-by-Step Workflow:

-

Chlorination: Suspend the lactam in neat POCl3 and reflux for 4 hours to generate the intermediate 1-chloro-3,4-dihydroisoquinoline. Causality Note: POCl3 acts as both solvent and dehydrating agent to drive the formation of the highly electrophilic imidoyl chloride.

-

Concentration: Carefully remove excess POCl3 under vacuum. Co-evaporate with dry toluene to remove residual acid.

-

Amination: Dissolve the crude imidoyl chloride in anhydrous DCM. Cool to 0 °C and dropwise add a solution of the target amine and triethylamine in DCM.

-

Completion: Allow the reaction to warm to room temperature and stir for 8 hours.

-

Workup & Purification: Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, concentrate, and purify via recrystallization or chromatography.

Data Presentation: SAR and Quantitative Metrics

The substitution pattern on the 3,4-dihydroisoquinolin-1-amine core drastically influences both the synthetic yield and the biological efficacy. Table 1 summarizes the biological targeting of these scaffolds, while Table 2 contrasts the synthetic methodologies.

Table 1: Biological Targets and Scaffold Efficacy of Substituted 3,4-Dihydro-isoquinolin-1-ylamines

| Compound Class / Substitution Pattern | Primary Biological Target | Observed Activity / IC50 | Reference |

| Phenylalanine-derived derivatives | BACE-1 (Alzheimer's Disease) | High inhibition (nanomolar range) | [1][4] |

| 6,8-Dibenzyloxy-substituted | Leucine Aminopeptidase (LAP) | Cell cycle G1/S transition inhibition | [3] |

| Unsubstituted 1-amino derivatives | Inducible Nitric Oxide Synthase | IC50 ~ 4.2 | [2] |

| 1-Alkylamino substituted | Antihypertensive Receptors | Effective dose ~ 5–20 mg/kg | [5][7] |

Table 2: Comparison of Synthetic Methodologies

| Methodology | Reagents / Catalysts | Reaction Conditions | Average Yield | Environmental / Safety Profile |

| Classical (POCl3) | POCl3, Amines, Et3N | Reflux (100 °C), then RT | 40 - 65% | Poor; uses toxic, corrosive dehydrating agents[5]. |

| Classical (Bischler-Napieralski) | P2O5, Urea precursors | Harsh heating (>120 °C) | 30 - 55% | Poor; low atom economy, harsh conditions[4]. |

| Pd-Catalyzed Aminoimidoylation | Pd(OAc)2, P(o-tol)3, Cs2CO3 | Toluene, 100 °C, 12h | 75 - 95% | Good; redox-neutral, step-economical, avoids toxic chlorinating agents[4]. |

Conclusion

The exploratory synthesis of substituted 3,4-dihydro-isoquinolin-1-ylamines has transitioned from brute-force dehydrative cyclizations to elegant, step-economical transition-metal catalysis. The palladium-catalyzed intramolecular C–H bond aminoimidoylation stands out as a robust, self-validating protocol that maximizes yield while accommodating complex functional groups. As demonstrated by their potent activity against targets like BACE-1 and LAP, mastering the synthesis of these scaffolds is paramount for modern drug discovery and development.

References

- BindingDB, "SMILES String Search - BindingDB",

- RSC Publishing, "Access to 1-amino-3,4-dihydroisoquinolines via palladium-catalyzed C–H bond aminoimidoylation reaction

- ACS Publications, "Synthesis and antihypertensive activity of 1-amino-3,4-dihydroisoquinolines",

- Benchchem, "Potassium 2-isocyanoacet

- Google Patents, "US9309263B2 - Fused multi-cyclic sulfone compounds as inhibitors of beta-secretase and methods of use thereof",

- MDPI, "In Silico Screening for Novel Leucine Aminopeptidase Inhibitors with 3,4-Dihydroisoquinoline Scaffold",

Sources

- 1. US9309263B2 - Fused multi-cyclic sulfone compounds as inhibitors of beta-secretase and methods of use thereof - Google Patents [patents.google.com]

- 2. SMILES String Search [bindingdb.org]

- 3. mdpi.com [mdpi.com]

- 4. Access to 1-amino-3,4-dihydroisoquinolines via palladium-catalyzed C–H bond aminoimidoylation reaction from functionalized isocyanides - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09139D [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potassium 2-isocyanoacetate | 58948-98-4 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

"theoretical modeling of 3,4-Dihydro-isoquinolin-1-ylamine interactions"

The following technical guide details the theoretical modeling of 3,4-Dihydro-isoquinolin-1-ylamine (and its derivatives), a privileged scaffold in medicinal chemistry known primarily for its utility as a competitive inhibitor of inducible Nitric Oxide Synthase (iNOS) .

This guide is structured to serve as a self-validating protocol for computational chemists and drug designers.

A Computational Framework for Structure-Based Drug Design

Executive Summary

The 3,4-dihydro-isoquinolin-1-ylamine core represents a class of cyclic amidines that function as arginine mimetics. Its primary pharmacological relevance lies in the inhibition of the Nitric Oxide Synthase (NOS) isoforms, specifically iNOS . Unlike planar aromatic inhibitors, the partially saturated 3,4-dihydro ring introduces a "puckered" conformation that is critical for active site fitting.

This guide provides a rigorous workflow for modeling this scaffold, addressing the specific challenges of amidine tautomerism , protonation states , and heme-coordination geometry .

Part 1: Structural Basis & Quantum Mechanical Properties

Before docking or dynamic simulations, the ligand's electronic state must be accurately defined. The 1-amino-isoquinoline core is subject to prototropic tautomerism, which fundamentally alters its hydrogen-bonding capacity.

1.1 Tautomerism and Protonation

The molecule exists in equilibrium between the amino (A) and imino (B) forms. However, at physiological pH (7.4), the high basicity of the amidine group (pKa

-

Form A (Amino):

-H, -

Form B (Imino):

lone pair, -

Form C (Amidinium): Positive charge delocalized across the N-C-N triad.

Protocol 1: DFT Optimization of Ligand State

-

Objective: Confirm the lowest energy tautomer and charge distribution.

-

Method: DFT (Density Functional Theory) using Gaussian or ORCA.

-

Functional/Basis Set: B3LYP/6-311++G(d,p) with IEFPCM solvation model (Water).

-

Critical Check: If the energy difference

kcal/mol, force the protonated state for all subsequent docking.

| Parameter | Value / Recommendation |

| Charge | +1 (Monocation) |

| Multiplicity | Singlet |

| Solvation | Water ( |

| Key Output | ESP (Electrostatic Potential) charges for force field generation. |

Expert Insight: Do not use standard Gasteiger charges for this scaffold. The delocalization of the positive charge across the amidine system requires RESP (Restrained Electrostatic Potential) charges derived from the DFT calculation to accurately model the interaction with the active site Glutamate.

Part 2: Molecular Docking Strategy

The biological target for this scaffold is the heme-containing active site of iNOS . The modeling goal is to replicate the binding mode of the substrate (L-Arginine), where the amidine group interacts with the conserved Glutamate residue.

2.1 Receptor Selection & Preparation

-

Target PDB: 4NOS (Human iNOS with substituted amidine inhibitor) or 3HR4 .

-

Resolution: < 2.5 Å is required for reliable side-chain positioning.

-

Preparation:

-

Remove water molecules except the structural water bridging the heme propionates (often W905 or similar).

-

Retain the Heme and Tetrahydrobiopterin (H4B) cofactors; they are essential for the binding pocket shape.

-

Glu377 (Human) / Glu371 (Mouse): Ensure this residue is deprotonated (negative charge) to form a salt bridge with the ligand.

-

2.2 Grid Box Definition

The binding pocket is narrow and deep, located above the heme iron.

-

Center: Coordinates of the heme iron (Fe).

-

Dimensions:

Å (Sufficient to cover the substrate channel). -

Spacing: 0.375 Å (Standard for AutoDock).

2.3 Docking Protocol (AutoDock Vina / Gold)

The interaction is driven by electrostatics and steric fit.

-

Pharmacophore Constraints: Define a mandatory H-bond constraint between the ligand's amidine nitrogen and the carboxylate oxygen of Glu377 .

-

Exhaustiveness: Set to 32 (High) due to the narrowness of the channel.

-

Scoring: Prioritize poses that show planar alignment of the amidine system with the heme plane, even though the 3,4-dihydro ring is puckered.

Part 3: Molecular Dynamics (MD) Simulation Workflow

Static docking often fails to capture the stability of the "puckered" ring conformation. MD is required to verify the persistence of the salt bridge.

3.1 Topology Generation

-

Ligand: Use Antechamber with GAFF2 (General Amber Force Field) atom types.

-

Charges: Map the DFT-derived RESP charges (from Part 1) onto the ligand.

-

Protein: AMBER ff14SB force field.

-

Heme: Use specific parameters (e.g., from the AMBER parameter database for heme proteins) to prevent "flying heme" artifacts.

3.2 Simulation Protocol

-

System: Solvate in a cubic TIP3P water box (10 Å padding). Neutralize with 0.15 M NaCl.

-

Minimization: 5000 steps steepest descent -> 5000 steps conjugate gradient.

-

Equilibration:

-

NVT: 100 ps, heating to 310 K, restraining protein/ligand backbone (

kcal/mol/Ų). -

NPT: 100 ps, pressure equilibration to 1 bar.

-

-

Production: 50–100 ns, no restraints. Step size 2 fs.

3.3 Analysis Metrics

-

RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.0 Å relative to the docked pose.

-

H-Bond Lifetime: Calculate the occupancy of the salt bridge to Glu377. >80% occupancy indicates a stable binder.

-

Distance Analysis: Monitor the distance between the Amidine Carbon and the Heme Iron. It should remain distinct (non-covalent) but close (~4–5 Å).

Part 4: Visualization of the Modeling Pipeline

The following diagram illustrates the integrated workflow for modeling 3,4-Dihydro-isoquinolin-1-ylamine derivatives, ensuring data flows correctly from QM to MD.

Figure 1: Integrated computational workflow for modeling 3,4-Dihydro-isoquinolin-1-ylamine interactions.

Part 5: Key Interaction Checkpoints (Self-Validation)

To ensure your model is physically realistic, verify these specific interactions in your final poses:

| Interaction Type | Target Residue (Human iNOS) | Mechanism | Validation Criteria |

| Salt Bridge (Bidentate) | Glu377 (OE1, OE2) | Electrostatic anchoring of the amidinium group. | Distance < 3.0 Å; Angle ~180°. |

| Pi-Stacking | Heme Porphyrin Ring | Stabilization of the aromatic portion of the isoquinoline. | Parallel or T-shaped stacking; Centroid distance < 4.5 Å. |

| Steric Fit | Val346, Phe363 | Hydrophobic enclosure. | No van der Waals clashes (> 0.5 Å overlap). |

| H-Bond | Trp372 (Backbone Carbonyl) | Auxiliary stabilization (often seen with derivatives). | Distance < 3.2 Å.[1][2] |

Part 6: References

-

Fischmann, T. O., et al. (2000).[1] "Crystal structures of human endothelial nitric oxide synthase (eNOS) and human inducible NOS (iNOS) catalytic domains." Nature Structural Biology.

-

Garcin, E. D., et al. (2008). "Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase."[3] Nature Chemical Biology.

-

Tinker, A. C., et al. (2003). "1,2-Dihydro-6-substituted-4-amino-pyridines: Potent and selective inhibitors of neuronal nitric oxide synthase." Journal of Medicinal Chemistry. (Contextual reference for amidine binding modes).

-

Li, H., & Poulos, T. L. (2014).[2] "Structure of human iNOS heme domain in complex with inhibitor." RCSB Protein Data Bank.

-

Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. (Standard reference for DFT protocols).

Sources

Methodological & Application

Application Notes and Protocols for the Catalytic Synthesis of Aminated 3,4-Dihydroisoquinolin-1-one Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aminated Dihydroisoquinolinones

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic molecules with a wide array of biological activities. The introduction of an amino group to this framework can significantly modulate a molecule's physicochemical properties, influencing its potency, selectivity, solubility, and metabolic stability. Aminated derivatives of this scaffold are of high interest in drug discovery, particularly in the development of novel therapeutics for oncology, neuroscience, and infectious diseases.

This guide provides a detailed overview of modern catalytic strategies for the synthesis of aminated 3,4-dihydroisoquinolin-1-one derivatives. We will focus on a state-of-the-art rhodium-catalyzed methodology for the direct synthesis of 4-amino-3,4-dihydroisoquinolin-1-ones and explore potential catalytic pathways for amination at other positions. The protocols and discussions herein are designed to provide both practical, step-by-step instructions and a deeper understanding of the underlying chemical principles.

Part 1: Rhodium(III)-Catalyzed C-H Activation/Annulation for the Synthesis of 4-Amino-3,4-dihydroisoquinolin-1-ones

A highly efficient and regioselective method for the synthesis of 4-amino-3,4-dihydroisoquinolin-1-ones involves a rhodium(III)-catalyzed C-H activation and annulation cascade. This approach constructs the aminated heterocyclic core in a single, atom-economical step from readily available starting materials.[1]

Causality and Mechanistic Insight

This transformation leverages a directing group strategy to achieve regioselective C-H activation at the ortho-position of a benzamide derivative. The catalyst of choice is typically a cationic Cp*Rh(III) complex, which is known for its high efficacy in C-H functionalization reactions.[2][3]

The proposed catalytic cycle proceeds as follows:

-

C-H Activation: The N-(pivaloyloxy)amide substrate coordinates to the Rh(III) center. A concerted metalation-deprotonation (CMD) step, assisted by a carboxylate base, results in the formation of a five-membered rhodacycle intermediate. The N-OPiv group acts as an effective directing group for this ortho-C-H activation.

-

Ynamide Insertion: The ynamide coupling partner coordinates to the rhodium center, followed by migratory insertion into the Rh-C bond. This step forms a seven-membered rhodacycle.

-

Reductive Elimination & Cyclization: The seven-membered intermediate undergoes a sequence of steps, including reductive elimination and intramolecular nucleophilic attack, to form the desired 4-amino-isoquinolin-1-one product and regenerate the active Rh(III) catalyst.

Caption: Proposed Catalytic Cycle for Rh(III)-Catalyzed Synthesis of 4-Amino-isoquinolin-1-ones.

Data Presentation: Substrate Scope

The rhodium-catalyzed amination exhibits good functional group tolerance on both the benzamide and ynamide coupling partners.

| Entry | Benzamide Substituent (R¹) | Ynamide Substituents (R², R³) | Yield (%) |

| 1 | H | Me, Ts | 85 |

| 2 | 4-Me | Me, Ts | 89 |

| 3 | 4-OMe | Me, Ts | 92 |

| 4 | 4-F | Me, Ts | 81 |

| 5 | 4-Cl | Me, Ts | 78 |

| 6 | 4-CF₃ | Me, Ts | 75 |

| 7 | 3-Me | Me, Ts | 83 |

| 8 | H | Et, Ts | 82 |

| 9 | H | Ph, Bs | 76 |

Data synthesized from literature reports.[1] Ts = Tosyl, Bs = Besyl.

Experimental Protocol: General Procedure for Rh(III)-Catalyzed Synthesis

This protocol is a self-validating system; adherence to the described steps, particularly the maintenance of an inert atmosphere, is critical for reproducibility.

Caption: General workflow for the Rh(III)-catalyzed synthesis of 4-amino-isoquinolin-1-ones.

Step-by-Step Methodology:

-

Reaction Setup:

-

To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the N-(pivaloyloxy)benzamide derivative (1.0 equiv., 0.2 mmol), [Cp*RhCl₂]₂ (2.5 mol%, 0.005 mmol), and AgSbF₆ (10 mol%, 0.02 mmol).

-

Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous 1,2-dichloroethane (DCE) (2.0 mL) via an argon-purged syringe.

-

Add the corresponding ynamide (1.2 equiv., 0.24 mmol) via syringe.

-

-

Reaction Execution:

-

Place the sealed Schlenk tube in a preheated oil bath at 80 °C.

-

Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

-

Monitor the reaction for the consumption of the starting material using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup and Purification:

-

Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The resulting residue is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-amino-3,4-dihydroisoquinolin-1-one product.

-

Part 2: Exploratory Protocols and Future Directions

While the Rh(III)-catalyzed annulation provides excellent access to 4-aminated products, the direct catalytic amination of a pre-formed 3,4-dihydroisoquinolin-1-one ring at the C3 or C4 positions remains a developing area. Below, we outline potential strategies based on established catalytic C-H amination and α-amination methodologies.

Potential Route to 3-Amino Derivatives: Catalytic α-Amination of the Lactam

The C3 position of 3,4-dihydroisoquinolin-1-one is α to the carbonyl group, making it a potential site for enolate-based functionalization. While direct catalytic α-amination of this specific lactam is not extensively documented, methods for the α-amination of other carbonyl compounds, including amides and lactams, can provide a blueprint.[4]

Hypothetical Protocol (based on related transformations):

-

Enolate Formation: A strong, non-nucleophilic base (e.g., LiHMDS, KHMDS) would be used to deprotonate the C3 position, forming the corresponding lactam enolate.

-

Catalytic Amination: A chiral transition metal catalyst (e.g., based on palladium, copper, or iridium) would coordinate to an electrophilic nitrogen source (e.g., an azodicarboxylate derivative).

-

C-N Bond Formation: The lactam enolate would then attack the catalyst-activated nitrogen source to form the C-N bond at the C3 position.

This approach would likely require careful optimization of the base, catalyst, ligand, and nitrogen source to achieve high yield and, for asymmetric variants, high enantioselectivity.

Potential Route to 4-Amino Derivatives: Direct Benzylic C-H Amination

The C4 position is a benzylic C-H bond, which is susceptible to functionalization via radical or oxidative pathways. Photoredox catalysis has emerged as a powerful tool for benzylic C-H amination.[5]

Hypothetical Protocol (based on photoredox catalysis):

-

Setup: A solution of 3,4-dihydroisoquinolin-1-one, a suitable aminating agent (e.g., an N-acyloxyphthalimide), and a photocatalyst (e.g., an iridium or ruthenium complex) in an appropriate solvent would be prepared in a photoreactor.

-

Irradiation: The mixture would be irradiated with visible light, leading to the excited state of the photocatalyst.

-

Catalytic Cycle: The excited photocatalyst would initiate a sequence involving hydrogen atom transfer (HAT) from the C4 position of the dihydroisoquinolinone, generating a benzylic radical. This radical would then be trapped by the aminating agent to form the desired 4-amino product.

This strategy offers the potential for a mild and direct route to 4-amino derivatives, avoiding the need for pre-functionalized starting materials.

Conclusion

The catalytic synthesis of aminated 3,4-dihydroisoquinolin-1-ones is a vibrant area of research with significant implications for drug discovery. The Rh(III)-catalyzed C-H activation/annulation cascade represents a robust and efficient method for accessing 4-amino derivatives. While direct catalytic amination at the C3 and C4 positions of the pre-formed scaffold is less established, principles from broader catalytic C-H functionalization and α-amination chemistry provide promising avenues for future exploration. The development of these and other novel catalytic methods will continue to expand the synthetic toolbox available to medicinal chemists, enabling the creation of novel and diverse molecular architectures for the next generation of therapeutics.

References

Sources

- 1. Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. kthmcollege.ac.in [kthmcollege.ac.in]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Azolation of Benzylic C–H Bonds via Photoredox-Catalyzed Carbocation Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Rh(iii)-catalyzed C–H activation/β-F elimination/Michael addition: diastereoselective access to dihydroisoquinolinones featuring β-amino α-fluorocarbonyl motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rhodium(iii)-catalyzed C–H activation/annulation of N-iminopyridinium ylides with alkynes and diazo compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. γ-Lactam synthesis [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. etheses.bham.ac.uk [etheses.bham.ac.uk]

Application Note: Reductive Amination Protocols for 3,4-Dihydroisoquinolin-1-one

This Application Note is designed for medicinal chemists and process scientists. It addresses the specific challenges of applying reductive amination protocols to the 3,4-dihydroisoquinolin-1-one (DHIQO) scaffold.

Unlike basic amines, the DHIQO core contains a stable lactam (amide). This creates a bifurcation in "reductive amination" strategies:

-

Synthesis of the Core: Using tandem reductive amination/cyclization to construct the ring.

-

Functionalization: Derivatizing the scaffold (e.g., N-alkylation or side-chain modification).

Executive Summary & Mechanistic Challenge

The 3,4-dihydroisoquinolin-1-one scaffold is a privileged pharmacophore in PARP inhibitors (e.g., Olaparib analogs) and cardiovascular agents. However, the lactam nitrogen (N2) is non-basic and poorly nucleophilic compared to secondary amines.

-

The Misconception: Standard reductive amination (Aldehyde + Amine + NaBH(OAc)₃) fails when applied directly to the N2-lactam position because the amide cannot readily form an iminium ion.

-

The Solution:

-

For N-Functionalization: Use "Reductive Alkylation" protocols utilizing hydrosilanes or specific Lewis Acid catalysis, or revert to base-mediated alkylation.

-

For Core Synthesis: Employ Tandem Reductive Amination/Lactamization . This is the most powerful application of reductive amination for this molecule, converting linear precursors (formyl-esters) into the bicyclic core in one pot.

-

Protocol A: Synthesis of the Core (Tandem Build)

Objective: Construct the 3,4-dihydroisoquinolin-1-one ring with a specific N-substituent in a single operation. Mechanism: Intermolecular reductive amination of a 2-(2-oxoethyl)benzoate derivative followed by spontaneous intramolecular nucleophilic acyl substitution.

Experimental Workflow

Precursor: Methyl 2-(2-oxoethyl)benzoate (or the equivalent pseudo-acid form).

Reagents: Primary Amine (

Step-by-Step Procedure:

-

Imine Formation:

-

Dissolve Methyl 2-(2-oxoethyl)benzoate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) [0.1 M].

-

Add the Primary Amine (1.1 equiv).

-

Optional: Add

or molecular sieves to drive equilibrium if the amine is sterically hindered. -

Stir at Room Temperature (RT) for 1–2 hours under

.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

-

Note: STAB is preferred over

for its lower toxicity and better control, preventing reduction of the aldehyde before imine formation. -

Allow to warm to RT and stir for 4–16 hours.

-

-

Cyclization (Lactamization):

-

Self-Validating Step: Monitor by LC-MS. You will first see the reduced amine intermediate. If cyclization is slow (due to the stability of the methyl ester), heat the reaction to 60°C or add a catalytic amount of acetic acid (AcOH).

-

Forcing Conditions: If the intermediate amine persists, solvent swap to Toluene/Et3N and reflux for 2 hours to force the lactam closure.

-

-

Workup:

-

Quench with saturated

. Extract with DCM.[1] Wash with brine. Dry over

-

Mechanistic Pathway (Graphviz)

Caption: The tandem sequence converts a linear aldehyde-ester into the bicyclic lactam. The reduction step triggers the cyclization.[2]

Protocol B: Functionalization of Side Chains

Objective: Derivatize a pre-existing 3,4-dihydroisoquinolin-1-one core containing a reactive handle (e.g., 6-formyl or 6-amino). Context: Common in SAR optimization to append solubilizing groups.

Scenario 1: 6-Formyl-3,4-dihydroisoquinolin-1-one + Amine

-

Dissolution: Dissolve 6-formyl-DHIQO (1 mmol) and Amine (1.1 mmol) in DCE (10 mL).

-

Activation: Add Acetic Acid (1.0 equiv) to catalyze imine formation (crucial for less reactive aromatic aldehydes).

-

Reduction: Add STAB (1.5 equiv) immediately (One-pot).

-

Time: Stir 12h at RT.

-

Validation: The lactam core remains untouched; only the exocyclic aldehyde is reduced.

Protocol C: Reductive N-Alkylation of the Lactam (Advanced)

Objective: Directly alkylate the N2-position of the lactam using an aldehyde.

Challenge: The amide

Experimental Workflow

Reagents: Aldehyde, Triethylsilane (

-

Setup: In a flame-dried flask, combine 3,4-dihydroisoquinolin-1-one (1.0 equiv) and the Aldehyde (1.2 equiv) in Toluene.

-

Catalyst Addition: Add

(3.0 equiv) followed by TFA (2.0 equiv) or -

Reaction: Heat to 60–80°C.

-

Note: This is less common than using Alkyl Halides + NaH but is useful when the alkyl halide is unstable or unavailable.

Decision Matrix & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| No Reaction (Protocol A) | Amine is too hindered or aldehyde is hydrated. | Add |

| Ring Open Product (Protocol A) | Reduction occurred, but cyclization failed. | Isolate the amino-ester intermediate and reflux in Xylenes or treat with catalytic NaOMe. |

| Over-reduction (Protocol C) | Benzene ring reduction. | Switch from Silane/TFA to |

Protocol Selection Logic (Graphviz)

Caption: Decision tree for selecting the appropriate experimental protocol based on synthetic stage.

References

-

Tandem Reductive Amination/Lactamization (General Methodology)

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

- Note: Establishes the foundational STAB protocol used in Protocol A.

-

-

Synthesis of Isoquinolinones via Cyclization

-

Reductive Alkylation of Amides (Protocol C Basis)

-

Three-Step Synthesis/Alkylation Sequence

-

Lombardo, V. M., et al. "A Three-Step Method for the Preparation of N-Substituted 3,4-Dihydroisoquinolin-1(2H)-ones..." Journal of Organic Chemistry, 2023, 88(4), 2589-2598. Link

- Context: Modern validation of the cyclization/alkyl

-

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]

- 6. kthmcollege.ac.in [kthmcollege.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Iridium-catalyzed reductive β-alkylation of (iso)quinoline derivatives by an in situ enone-trapping strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

Application Note: Strategic Utilization of 3,4-Dihydroisoquinolin-1-amine in Medicinal Chemistry

Executive Summary

The 3,4-dihydroisoquinolin-1-amine scaffold (often designated as 1-amino-3,4-dihydroisoquinoline) represents a privileged structure in modern drug design, primarily due to its function as a rigid, cyclic amidine.[1] Unlike its fully aromatic counterpart (1-aminoisoquinoline), the 3,4-dihydro variant possesses distinct electronic and steric properties that make it a potent bioisostere for guanidines and a transition-state mimic for aspartyl protease hydrolysis.

This guide details the structural rationale for deploying this scaffold, specifically in BACE1 inhibition (Alzheimer’s Disease) and Nitric Oxide Synthase (NOS) modulation .[2] It provides a validated synthetic protocol via the activation of isoquinolin-1-ones and outlines the critical physicochemical parameters required for successful lead optimization.

Chemo-Structural Analysis & Rational Design

The Cyclic Amidine Advantage

The core utility of 3,4-dihydroisoquinolin-1-amine lies in its amidine functionality embedded within a bicyclic system.

-

Basicity (pKa ~10.5 - 11.5): The molecule is a strong base.[2] Upon protonation at the N2 position, the positive charge is delocalized across the N-C-N triad, stabilizing the cation.[1] This allows it to form high-energy salt bridges with aspartate or glutamate residues in enzyme active sites.

-

Conformational Restriction: The fused benzene ring and the semi-saturated pyridine ring lock the amidine into a planar conformation, reducing the entropic penalty upon binding compared to flexible linear guanidines or amidines.

Tautomeric Equilibrium

Understanding the tautomerism is vital for docking studies and mechanism determination. In solution, the equilibrium exists between the amino (A) and imino (B) forms, though the protonated cation (C) is the relevant species at physiological pH.[2]

Figure 1: Tautomeric equilibrium and protonation of the 3,4-dihydroisoquinolin-1-amine scaffold.

Primary Application: BACE1 Inhibition[3][4][5][6][7]

The Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1) is a primary target for Alzheimer's disease.[2][3][4][5] BACE1 is an aspartyl protease.[6]

Mechanism of Action

The 3,4-dihydroisoquinolin-1-amine scaffold acts as a transition-state mimic .

-

Aspartic Dyad Interaction: The catalytic site of BACE1 contains two aspartic acid residues (Asp32 and Asp228).[6]

-

Ligand Binding: The protonated amidine moiety of the scaffold sits directly between these residues. It donates hydrogen bonds to the carboxylates of Asp32/Asp228, mimicking the protonated intermediate of the peptide bond hydrolysis.

-

S3 Pocket Occupation: The fused benzene ring often projects substituents into the S3 hydrophobic pocket (e.g., via C6 or C7 substitution), improving selectivity over BACE2 or Cathepsin D.[1]

Interaction Diagram[1]

Figure 2: Pharmacophore mapping of the scaffold within the BACE1 active site.

Secondary Application: Nitric Oxide Synthase (NOS)[2][8]

The scaffold is also a validated inhibitor of Nitric Oxide Synthase (specifically iNOS and nNOS isoforms).[2]

-

Arginine Mimicry: The endogenous substrate for NOS is L-Arginine.[7][8] The cyclic amidine of the isoquinoline derivative mimics the guanidine group of arginine.

-

Isoform Selectivity: Substitutions at the C3 and C4 positions of the dihydroisoquinoline ring can induce selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS), which is critical for minimizing cardiovascular side effects.[2]

Detailed Synthetic Protocol

Objective: Synthesis of 1-amino-3,4-dihydroisoquinoline from 3,4-dihydroisoquinolin-1(2H)-one.

Rationale: Direct amination of the lactam is the most robust method. It proceeds via an imidoyl chloride intermediate, activated by Phosphorus Oxychloride (POCl3).[2] This method avoids the harsh conditions of the Bischler-Napieralski reaction on sensitive substrates.

Reaction Scheme

Figure 3: Two-step activation and amination sequence.

Step-by-Step Methodology

Reagents:

-

3,4-dihydroisoquinolin-1(2H)-one (1.0 eq)[2]

-

Phosphorus oxychloride (POCl3) (3.0 eq)[2]

-

Phosphorus pentachloride (PCl5) (1.0 eq) - Optional, enhances activation[2]

-

Ammonia (7N in Methanol) or Ammonium Acetate[2]

-

Dichloromethane (DCM) (Anhydrous)[2]

Protocol:

-

Activation (Imidoyl Chloride Formation):

-

In a flame-dried round-bottom flask under Argon, dissolve the lactam (10 mmol) in anhydrous DCM (50 mL).

-

Critical Step: Add PCl5 (10 mmol) portion-wise at 0°C. Stir for 15 minutes.

-

Add POCl3 (30 mmol) dropwise.[2]

-

Reflux the mixture for 3–4 hours. Monitor by TLC (the intermediate is unstable, so look for consumption of starting material).

-

Workup: Evaporate volatiles under reduced pressure to obtain the crude imidoyl chloride as a hygroscopic solid. Do not expose to air for long periods.

-

-

Amination:

-

Purification (Crucial for Amidines):

-

Concentrate the reaction mixture.

-

Basification: Dissolve residue in 1N HCl, wash with ether (to remove non-basic impurities). Basify the aqueous layer to pH >12 using 5N NaOH.

-

Extraction: Extract with DCM (3x). The amidine will be in the organic layer.

-

Chromatography: If further purification is needed, use a basic alumina column or silica gel with a mobile phase containing 1% Triethylamine (TEA) to prevent streaking (e.g., DCM/MeOH/TEA 90:9:1).[2]

-

Physicochemical Profiling & Optimization

When optimizing this scaffold, the following parameters must be monitored to ensure oral bioavailability and CNS penetration (for BACE1/nNOS targets).

| Parameter | Typical Value | Optimization Strategy |

| pKa | 10.5 – 11.5 | High basicity can lead to phospholipidosis. Introduce electron-withdrawing groups (F, Cl) on the benzene ring to lower pKa toward 9.0–9.[2]5. |

| LogD (pH 7.4) | 0.5 – 2.5 | The protonated form is polar.[2] Lipophilic substituents (e.g., -CF3, -Ph) at C6/C7 are often required to balance permeability.[2] |

| H-Bond Donors | 2 (Exocyclic NH2) | Masking the amine as a prodrug or cyclizing it into a fused imidazole can improve permeability if efflux is an issue.[2] |

| Metabolic Stability | Moderate | The benzylic position (C4) is prone to oxidation.[2] Gem-dimethyl substitution at C4 blocks this metabolic soft spot. |

References

-

BACE1 Inhibition & Structure-Based Design

-

Title: 2-Amino-3,4-dihydroquinazolines as inhibitors of BACE-1: Use of structure based design to convert a micromolar hit into a nanomolar lead.[6]

-

URL:[Link]

- Note: Discusses the analogous dihydroquinazoline scaffold binding mode which is structurally identical in the pharmacophore region to the dihydroisoquinoline.

-

-

NOS Inhibition

-

Synthetic Methodology (Lactam Activation)

- Title: A Practical Synthesis of 1-Amino-3,4-dihydroisoquinolines.

- Source: Organic Process Research & Development (General reference for POCl3 activ

-

See also:[Link]

-

General Pharmacophore Properties

-

Title: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[1]

- Source: Alfa Chemistry.

-

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 3. Dual Inhibitors of AChE and BACE-1 for Reducing Aβ in Alzheimer’s Disease: From In Silico to In Vivo | MDPI [mdpi.com]

- 4. Medicinal Chemistry in Review: BACE1 Inhibitors as a Treatment for Alzheimer’s Disease | Domainex [domainex.co.uk]